

benchmarking the performance of N-benzyloctan-4-amine in a specific application

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Compound of Interest

Compound Name: *N-benzyloctan-4-amine*

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Benchmarking N-Benzylaniline Derivatives: A Comparative Guide for Researchers

A comprehensive analysis of N-benzylaniline and its derivatives in key applications, offering a comparative assessment against established alternatives. This guide provides researchers, scientists, and drug development professionals with quantitative data, detailed experimental protocols, and visual pathway and workflow diagrams to support informed decision-making in their research endeavors.

Due to the limited availability of public data on the specific compound **N-benzyloctan-4-amine**, this guide will focus on the well-documented and structurally related compound, N-benzylaniline, and its derivatives. This compound serves as a valuable proxy for understanding the potential applications and performance benchmarks of N-benzyl amine structures in various scientific and industrial fields.

Application in Cationic Dye Synthesis

N-methyl-N-benzylaniline, a key derivative of N-benzylaniline, is a crucial intermediate in the synthesis of cationic dyes, which are widely used for their vibrant colors and excellent fastness on synthetic fibers like acrylics.^{[1][2][3]} The high purity of N-methyl-N-benzylaniline, typically $\geq 99\%$, is critical for achieving consistent and high-quality dye production.^{[1][3]}

Performance Comparison:

While specific quantitative comparisons of dye performance are often proprietary, the established use of N-methyl-N-benzylaniline in the synthesis of commercially significant dyes like Cationic Red X-GRL and Cationic Blue X-GRRL underscores its benchmark status in the industry.^[1] Alternatives in cationic dye synthesis often involve other N-alkylaniline derivatives, with the choice of intermediate influencing the final color, fastness, and dyeing properties.

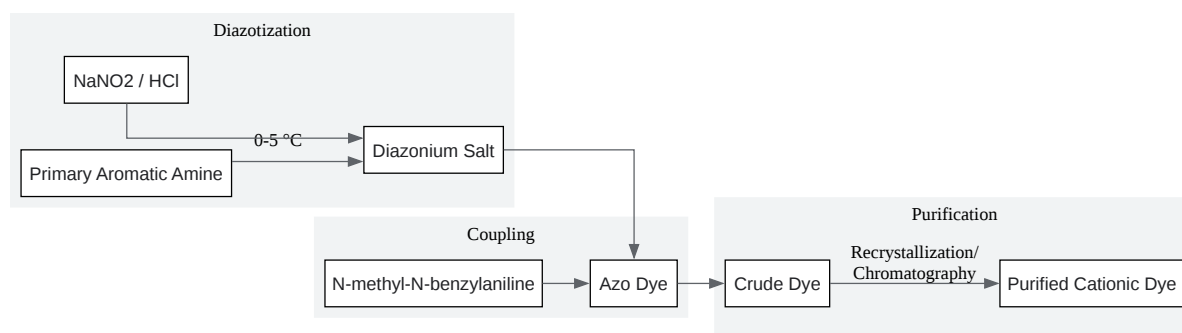
Table 1: Comparison of Intermediates in Cationic Dye Synthesis

Intermediate	Key Advantages	Common Applications
N-methyl-N-benzylaniline	High purity, established synthesis protocols, proven performance in producing vibrant and fast colors.	Cationic Red X-GRL, Cationic Blue X-GRRL for acrylic and polyester fibers.
Other N-alkylanilines	May offer variations in color gamut and specific fastness properties.	Diverse range of cationic dyes for various textile applications.

Experimental Protocol: Synthesis of a Cationic Dye using N-methyl-N-benzylaniline (Illustrative)

This protocol provides a general outline for the synthesis of a cationic dye. Specific reaction conditions may vary depending on the target dye molecule.

- Diazotization:** A primary aromatic amine is diazotized using sodium nitrite in an acidic medium (e.g., hydrochloric acid) at a low temperature (0-5 °C) to form a diazonium salt.
- Coupling:** The diazonium salt solution is then slowly added to a solution of N-methyl-N-benzylaniline in a suitable solvent, maintaining the low temperature and a specific pH to facilitate the coupling reaction.
- Isolation and Purification:** The resulting azo dye is isolated by filtration or extraction and purified by recrystallization or chromatography to achieve the desired purity.



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Caption: Cationic Dye Synthesis Workflow

Application in Solvent Extraction of Metals

N-benzylaniline has demonstrated utility as an effective extractant in solvent extraction processes for the separation of valuable metals. Specifically, it has been used for the separation of gallium, indium, and thallium from acidic solutions.[4][5]

Performance Comparison:

N-benzylaniline offers a simple and rapid method for the selective extraction of these metals.[4] While direct comparative data with other common extractants under identical conditions is scarce in the public domain, the described method highlights its potential. For context, commercial extractants like LIX reagents and Cyanex series are widely used for various metal separations, each with specific advantages in terms of selectivity, efficiency, and operational pH range.

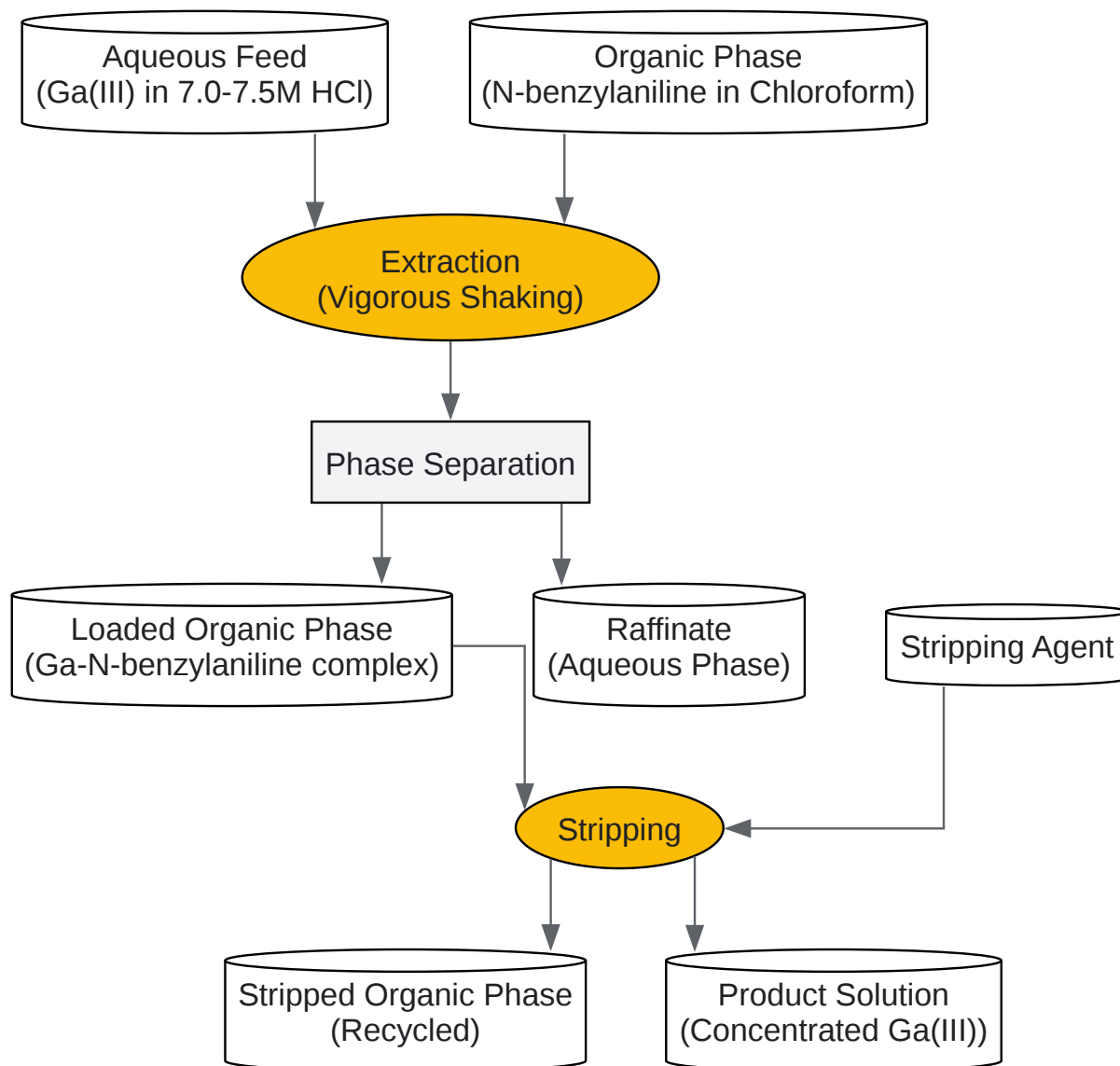
Table 2: Comparison of N-benzylaniline with other Solvent Extractants

Extractant	Target Metals	Extraction Conditions	Key Advantages
N-benzylaniline	Ga(III), In(III), Tl(III)	Hydrochloric acid medium	Simple and rapid separation.[4]
LIX® Reagents (e.g., LIX 84)	Cu(II), Ni(II), Co(II)	Typically acidic to neutral pH	High selectivity for specific metals.
Cyanex® 272	Co(II), Ni(II)	Acidic pH	Good separation of cobalt and nickel.
Novel Hydroxamic Acid Extractants	Ga(III), Ge(IV)	Acidic pH	High efficiency and good recycling performance.[6][7]

Experimental Protocol: Solvent Extraction of Gallium using N-benzylaniline

This protocol outlines the general procedure for the solvent extraction of gallium.

- **Preparation of Organic Phase:** Prepare a solution of N-benzylaniline in a suitable organic solvent, such as chloroform.
- **Extraction:** Contact the aqueous feed solution containing gallium in 7.0-7.5M hydrochloric acid with the organic phase in a separatory funnel. Shake vigorously for a specified time to allow for mass transfer.
- **Phase Separation:** Allow the two phases to separate. The gallium will be extracted into the organic phase.
- **Stripping:** The gallium can then be stripped from the organic phase using a suitable stripping agent, such as a different concentration of acid or a basic solution, for recovery.



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Caption: Solvent Extraction Workflow

Application as Antibacterial Agents

Derivatives of N-benzylaniline have emerged as promising antibacterial agents, particularly against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA). [8] Their mechanism of action involves the inhibition of the bacterial fatty acid synthase system, a well-validated target for antimicrobial drug development.[8] Specifically, these compounds

can inhibit the enoyl-ACP reductase (FabI), a key enzyme in the fatty acid synthesis pathway. [8][9]

Performance Comparison:

Certain N-benzylaniline derivatives have demonstrated potent antibacterial activity, with Minimum Inhibitory Concentration (MIC) values comparable or superior to some standard antibiotics against specific strains.

Table 3: Minimum Inhibitory Concentration (MIC) of N-Benzylaniline Derivatives and Standard Antibiotics against *S. aureus*

Compound	MIC (µg/mL) against <i>S. aureus</i>	Reference
N-benzylaniline derivative 4k	0.5	[8]
Ciprofloxacin	0.5 - 1	[10]
Penicillin G	Varies (resistance is common)	-
Gentamicin	1 - 3	[10]

Note: MIC values can vary depending on the specific strain and testing conditions.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

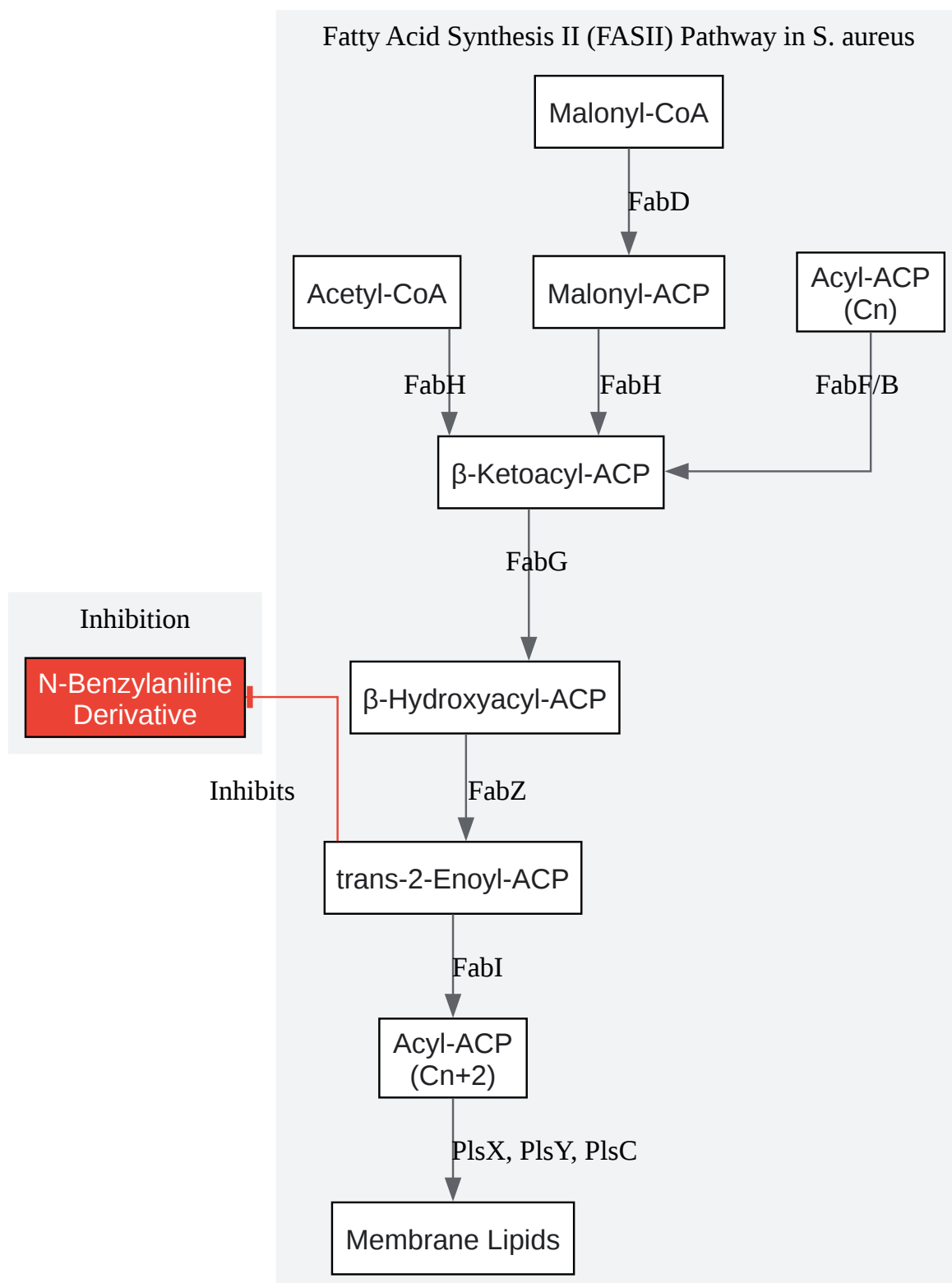
This is a standard protocol for determining the MIC of an antimicrobial agent.[11][12][13][14][15]

- **Preparation of Compound Dilutions:** Prepare a series of twofold dilutions of the N-benzylaniline derivative in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
- **Inoculum Preparation:** Prepare a standardized bacterial inoculum (e.g., *S. aureus*) to a concentration of approximately 5×10^5 CFU/mL.

- Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Signaling Pathway: Fatty Acid Synthesis in *Staphylococcus aureus* and Inhibition by N-Benzylaniline Derivatives

The antibacterial activity of N-benzylaniline derivatives against *S. aureus* is attributed to their inhibition of the Type II fatty acid synthesis (FASII) pathway.^{[9][16][17]} This pathway is essential for the bacterium to produce the fatty acids necessary for building its cell membrane.^[9] The key regulatory enzyme in this pathway is the enoyl-ACP reductase (FabI), which is the target of these inhibitors.^[9] By blocking FabI, N-benzylaniline derivatives disrupt the elongation cycle of fatty acid synthesis, leading to bacterial growth inhibition.^{[9][18][19][20][21][22][23][24]}



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Caption: Fatty Acid Synthesis Pathway Inhibition

Conclusion

N-benzylaniline and its derivatives represent a versatile class of compounds with significant applications in dye synthesis, solvent extraction, and as potential antibacterial agents. This guide provides a comparative framework to assist researchers in evaluating their performance against other established alternatives. The provided experimental protocols and pathway diagrams offer a practical resource for laboratory work and a deeper understanding of the underlying mechanisms of action. Further research focusing on direct, quantitative comparisons with a broader range of alternatives will be invaluable in fully elucidating the potential of this class of compounds.

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